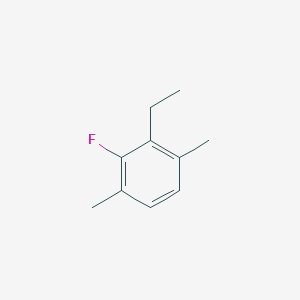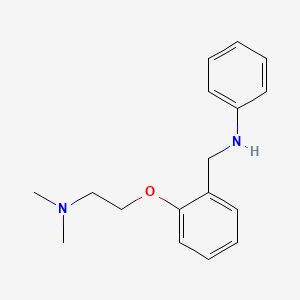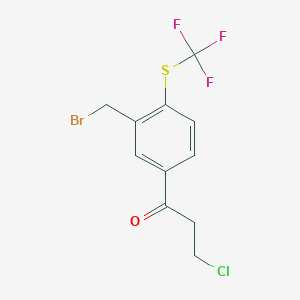
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting with the preparation of the trifluoromethylthio phenyl precursor. This precursor is then subjected to bromomethylation and chloropropanone formation under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, resulting in the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and trifluoromethylthio groups can participate in various chemical reactions, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacking the chloropropanone group.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-8-5-7(9(17)3-4-13)1-2-10(8)18-11(14,15)16/h1-2,5H,3-4,6H2 |
Clave InChI |
WVSOWKCMYNCCIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)CBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


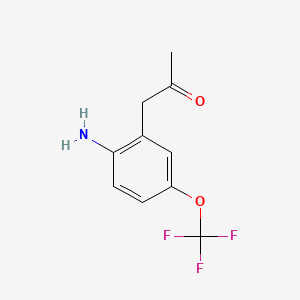
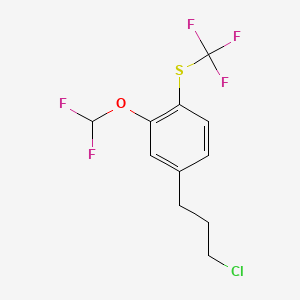
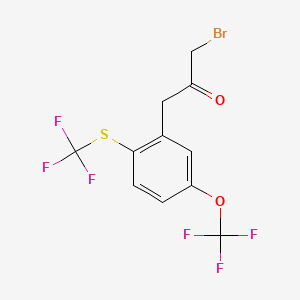
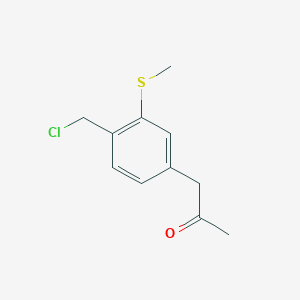
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)
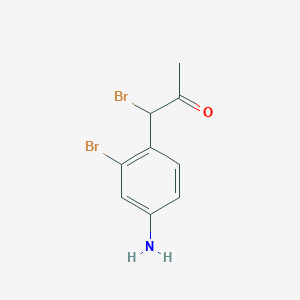
![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
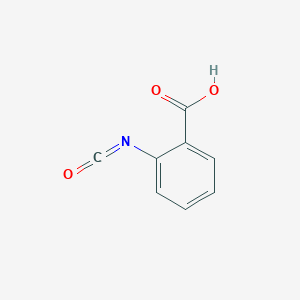
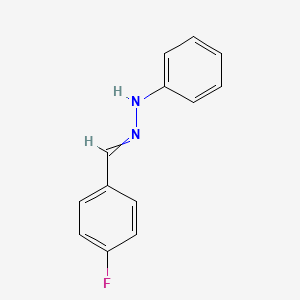
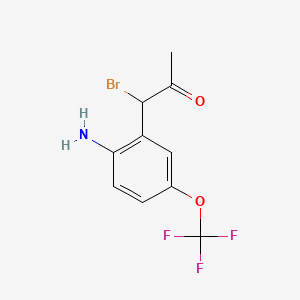
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)
